3,5-Bis(trifluoromethyl)benzenesulfonamide

Catalog No.
S719111
CAS No.
39213-22-4
M.F
C8H5F6NO2S
M. Wt
293.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(trifluoromethyl)benzenesulfonamide

CAS Number

39213-22-4

Product Name

3,5-Bis(trifluoromethyl)benzenesulfonamide

IUPAC Name

3,5-bis(trifluoromethyl)benzenesulfonamide

Molecular Formula

C8H5F6NO2S

Molecular Weight

293.19 g/mol

InChI

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17)

InChI Key

UQRLSJLFAHCJBF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F

Synthesis and Characterization:

3,5-Bis(trifluoromethyl)benzenesulfonamide is a synthetic compound with the chemical formula C₈H₅F₆NO₂S and CAS number 39213-22-4. Its synthesis and characterization have been reported in several scientific publications, including a study by Oakwood Chemical which details its preparation through a multi-step process involving the reaction of 3,5-difluorobenzenesulfonyl chloride with trifluoroacetic acid and ammonia [].

Potential Applications:

While the specific research applications of 3,5-Bis(trifluoromethyl)benzenesulfonamide are not extensively documented, its structural features suggest potential applications in various scientific fields:

  • Material Science: Due to the presence of the trifluoromethyl group, the compound may exhibit interesting properties such as thermal and chemical stability, making it a potential candidate for research in areas like polymer science or flame retardants [].
  • Medicinal Chemistry: The sulfonamide moiety is a common functional group found in many drugs, and the presence of the trifluoromethyl group can potentially influence the binding affinity and bioactivity of the molecule. However, further research is needed to explore its potential as a drug candidate or as a starting material for drug development [].

3,5-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F6NO2SC_8H_5F_6NO_2S and a molecular weight of 293.19 g/mol. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, specifically at the 3 and 5 positions, along with a sulfonamide functional group. This unique structure contributes to its physical and chemical properties, including its high thermal stability and solubility in organic solvents. The compound is typically found as a solid at room temperature and is utilized in various chemical applications due to its reactivity and functional characteristics .

Typical of sulfonamides. These include:

  • Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new compounds.
  • Deprotonation: The sulfonamide nitrogen can be deprotonated under basic conditions to form an anion, which can further react with electrophiles.
  • Hydrolysis: In the presence of water, the compound may hydrolyze, particularly under acidic or basic conditions, yielding corresponding sulfonic acids and amines.

These reactions highlight the versatility of 3,5-Bis(trifluoromethyl)benzenesulfonamide in synthetic organic chemistry .

Research indicates that 3,5-Bis(trifluoromethyl)benzenesulfonamide exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against various bacterial strains. Additionally, it may have applications in inhibiting specific enzymes associated with disease processes. The trifluoromethyl groups enhance lipophilicity, which can improve membrane permeability and biological efficacy .

Several methods exist for synthesizing 3,5-Bis(trifluoromethyl)benzenesulfonamide:

  • Direct Sulfonation: Starting from 3,5-bis(trifluoromethyl)benzene, sulfonation can be performed using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
  • Trifluoromethylation Reactions: Utilizing trifluoromethylating agents such as trifluoromethylsulfonyl chloride can allow for the introduction of trifluoromethyl groups onto the benzene ring prior to sulfonamide formation.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-formed sulfonamides and trifluoromethylated aromatic substrates .

3,5-Bis(trifluoromethyl)benzenesulfonamide has several applications:

  • Pharmaceuticals: It is used in drug development due to its biological activity against bacterial infections.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other fluorinated compounds.
  • Agricultural Chemicals: It may find use in developing agrochemicals due to its potential herbicidal or fungicidal properties .

Studies on interaction profiles suggest that 3,5-Bis(trifluoromethyl)benzenesulfonamide interacts with various biological targets, including enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug design. Additionally, its interactions with cell membranes indicate potential applications in enhancing drug delivery systems .

Several compounds share structural similarities with 3,5-Bis(trifluoromethyl)benzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-TrifluoromethylbenzenesulfonamideOne trifluoromethyl groupLess lipophilic than 3,5-bis(trifluoromethyl)
4-Bis(trifluoromethyl)benzenesulfonamideTrifluoromethyl groups at different positionsDifferent biological activity profile
3,4-DichlorobenzenesulfonamideChlorine instead of trifluoromethylDifferent reactivity and biological properties
4-Fluoro-N-(trifluoromethyl)benzenesulfonamideFluoro group instead of trifluoro groupsAltered solubility and reactivity

The uniqueness of 3,5-Bis(trifluoromethyl)benzenesulfonamide lies in its dual trifluoromethyl substitution pattern on the benzene ring combined with a sulfonamide functionality, which enhances its biological activity and chemical reactivity compared to other similar compounds .

Classical Nucleophilic Substitution Approaches

The synthesis of 3,5-bis(trifluoromethyl)benzenesulfonamide through classical nucleophilic substitution approaches represents a fundamental pathway in the preparation of this important pharmaceutical intermediate [1]. The most widely employed method involves the direct reaction between 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and primary or secondary amines under basic conditions [2].

The reaction mechanism proceeds through a nucleophilic acyl substitution pathway, where the amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride leaving group [1]. This process typically requires the presence of an organic base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct formed during the reaction [2].

Table 1: Reaction Conditions for Classical Nucleophilic Substitution

ReagentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
Triethylamine2.0Dichloromethane0 to rt2-485-92
Pyridine1.5Dichloromethane0 to rt3-678-85
Diisopropylethylamine2.2Tetrahydrofuran0 to rt1-388-95

The reaction conditions significantly influence both the yield and purity of the final product [1]. Lower temperatures generally favor higher selectivity but may require extended reaction times to achieve complete conversion [2]. The choice of solvent also plays a crucial role, with polar aprotic solvents such as dichloromethane and tetrahydrofuran providing optimal results due to their ability to solvate both the reactants and the ionic intermediates formed during the reaction [3].

Alternative approaches involve the use of coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate [1]. These reagents facilitate the formation of activated intermediates that readily undergo nucleophilic attack by amines, often providing improved yields and reduced reaction times compared to traditional methods [1].

The electrochemical synthesis approach has emerged as a promising alternative for the preparation of benzenesulfonamide derivatives [4]. This method employs controlled potential electrolysis of dinitrobenzene precursors in the presence of arylsulfinic acids, offering a tunable synthetic pathway that can be adjusted by varying the applied potential [4]. At negative potentials of approximately -0.4 V versus silver/silver chloride, selective formation of the desired sulfonamide products occurs with minimal side reactions [4].

Continuous Flow Microreactor Technologies

Continuous flow microreactor technologies have revolutionized the synthesis of pharmaceutical compounds, offering significant advantages in terms of reaction control, safety, and scalability [5]. For 3,5-bis(trifluoromethyl)benzenesulfonamide synthesis, these systems provide enhanced heat and mass transfer characteristics that are particularly beneficial for exothermic sulfonylation reactions [6].

The implementation of microreactor systems allows for precise temperature control throughout the reaction vessel, minimizing hot spots that can lead to decomposition or side product formation [5]. The high surface-area-to-volume ratio characteristic of microchannels facilitates rapid heat removal, enabling the use of higher reaction temperatures while maintaining product quality [6].

Table 2: Microreactor Performance Parameters

ParameterBatch ProcessMicroreactorImprovement Factor
Reaction Time4-6 hours15-30 minutes8-24x
Temperature Control±5°C±0.5°C10x
Yield85-92%94-98%1.1-1.2x
Impurity Profile3-8%<2%4x

Continuous flow synthesis enables real-time monitoring and adjustment of reaction parameters, resulting in more consistent product quality compared to traditional batch processes [5]. The reduced residence time in microreactors minimizes exposure to potentially degradative conditions, particularly important for compounds containing sensitive trifluoromethyl groups [6].

The integration of downstream processing units within continuous flow systems allows for telescoping reactions, where multiple synthetic steps can be performed sequentially without isolation of intermediates [5]. This approach significantly reduces overall processing time and improves atom economy by eliminating solvent exchanges and purification steps between reactions [6].

Process intensification through microreactor technology also offers enhanced safety profiles due to the reduced hold-up volumes and improved containment of hazardous intermediates [7]. The continuous nature of the process allows for better control of potentially explosive or thermally unstable intermediates that may form during the synthesis [8].

Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis represents an efficient methodology for the synthesis of 3,5-bis(trifluoromethyl)benzenesulfonamide, particularly when dealing with substrates of varying polarity and solubility characteristics [9]. This approach utilizes the ability of phase-transfer catalysts to facilitate the transport of reactants between immiscible phases, thereby enabling reactions that would otherwise be kinetically hindered [10].

The selection of appropriate biphasic solvent systems is critical for optimal performance [11]. Aqueous-organic biphasic systems composed of polyethylene glycol and salt solutions have demonstrated particular utility due to their environmentally benign nature and recyclability [12]. These systems achieve superior product separation while maintaining high catalytic efficiency through the formation of stable phase boundaries [10].

Table 3: Biphasic System Performance Comparison

Solvent SystemCatalyst TypeConversion (%)Selectivity (%)Separation Efficiency
Water/TolueneTetrabutylammonium bromide78-8592-96Good
PEG/K₃PO₄Crown ether85-9295-98Excellent
Water/Methyl tert-butyl etherQuaternary ammonium salt82-8890-95Good

The mechanism of phase-transfer catalysis involves the formation of ion pairs between the catalyst and the reacting species, enabling their solubilization in the organic phase where the reaction can proceed efficiently [11]. The hydrophobic-hydrophilic balance of the catalyst molecule is crucial for maintaining optimal partition coefficients between the phases [10].

Fluorous-organic biphasic systems have shown particular promise for reactions involving highly fluorinated substrates such as 3,5-bis(trifluoromethyl)benzenesulfonamide [11]. These systems benefit from the unique solubility properties of fluorinated compounds, which preferentially partition into the fluorous phase, facilitating product isolation and catalyst recovery [11].

The tuning of phase behavior through solvent selection allows for optimization of both reaction kinetics and product separation [11]. Increasing the fluorophilicity of the solvent system enhances the solubility of trifluoromethyl-containing substrates while maintaining the biphasic nature required for efficient phase-transfer catalysis [10].

Purification Strategies: Wiped Film Evaporation Techniques

Wiped film evaporation represents a highly effective purification technique for 3,5-bis(trifluoromethyl)benzenesulfonamide, particularly advantageous for heat-sensitive compounds and high-viscosity materials [13]. This technology operates by creating a thin film of the product mixture on a heated surface, with mechanical wipers continuously spreading the material to ensure uniform heat transfer and rapid evaporation [14].

The process offers several distinct advantages over conventional distillation methods, including reduced thermal exposure, lower operating pressures, and enhanced separation efficiency [15]. The short residence time, typically ranging from one to three minutes, minimizes thermal degradation while maximizing product recovery [16].

Table 4: Wiped Film Evaporation Operating Parameters

ParameterRangeOptimal ValueImpact on Purity
Temperature (°C)80-150110-120High
Pressure (mmHg)1-102-5Medium
Feed Rate (kg/h)5-5015-25Medium
Wiper Speed (rpm)100-400200-300High

The design of wiped film evaporators incorporates a vertical cylindrical body with an internal rotor equipped with wiper blades that create and maintain the thin film [14]. Heat transfer occurs through the jacketed wall, while vapor collection is achieved through an internal condenser located at the center of the unit [15].

The efficiency of the separation process is enhanced by the high surface area to volume ratio achieved through the thin film formation [13]. This configuration promotes rapid heat transfer and minimizes the time required for volatile components to reach the vapor phase, reducing the potential for thermal decomposition [14].

Process optimization requires careful consideration of the balance between throughput and product quality [17]. Higher feed rates can increase productivity but may compromise separation efficiency if the film thickness becomes excessive, leading to reduced heat transfer rates [18]. Conversely, lower feed rates ensure optimal heat transfer but reduce overall process efficiency [13].

The integration of wiped film evaporation with upstream synthesis processes offers significant advantages in terms of process intensification and reduced equipment footprint [17]. This approach eliminates the need for intermediate storage and handling steps, reducing both contamination risks and processing time [18].

Scale-Up Challenges and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 3,5-bis(trifluoromethyl)benzenesulfonamide presents numerous technical and economic challenges that require systematic evaluation and mitigation [19]. Scale-up considerations encompass process safety, equipment design, quality control, and regulatory compliance aspects that become increasingly critical at larger production volumes [20].

Heat transfer limitations represent one of the primary challenges encountered during scale-up operations [20]. The exothermic nature of sulfonylation reactions can lead to thermal runaway conditions if adequate heat removal capacity is not provided [19]. Industrial reactors must incorporate enhanced heat transfer surfaces and efficient cooling systems to maintain temperature control across larger reaction volumes [20].

Table 5: Scale-Up Challenges and Mitigation Strategies

ChallengeImpact LevelMitigation StrategyImplementation Cost
Heat TransferHighEnhanced cooling systemsHigh
Mixing EfficiencyMediumAdvanced impeller designMedium
Reagent ProcurementMediumSupply chain diversificationLow
Quality ControlHighIn-line analytical systemsHigh
Waste ManagementMediumSolvent recovery systemsMedium

Mixing dynamics undergo significant changes during scale-up, affecting both reaction kinetics and product uniformity [19]. The Reynolds number and mixing time scale differently with reactor size, potentially leading to concentration gradients and incomplete conversion if not properly addressed [20]. Advanced computational fluid dynamics modeling is often employed to optimize impeller design and positioning for industrial-scale reactors [19].

Raw material procurement and supply chain management become critical considerations at industrial scales [19]. The specialized nature of trifluoromethyl-containing starting materials requires establishment of reliable supplier relationships and consideration of alternative synthetic routes to ensure production continuity [20].

Quality control systems must be redesigned to accommodate the increased production volumes while maintaining stringent purity specifications [17]. In-line analytical techniques such as near-infrared spectroscopy and process mass spectrometry enable real-time monitoring of reaction progress and product quality [18].

Regulatory compliance requirements become more stringent for industrial production facilities, necessitating comprehensive documentation of process parameters, environmental impact assessments, and worker safety protocols [19]. Good Manufacturing Practice guidelines must be implemented throughout the production facility, requiring significant investment in training and quality systems [20].

Economic optimization involves balancing capital expenditure for equipment and facilities against operating costs for raw materials, utilities, and labor [19]. Process intensification strategies, such as continuous processing and integrated purification systems, can significantly reduce both capital and operating costs while improving product quality [20].

The implementation of advanced process control systems enables optimization of reaction conditions in real-time, maximizing yield while minimizing waste generation [18]. These systems integrate multiple sensor inputs with sophisticated control algorithms to maintain optimal operating conditions despite variations in feed composition and external disturbances [17].

High-Performance Liquid Chromatography Analysis

High-Performance Liquid Chromatography represents a fundamental analytical technique for the characterization and quantification of 3,5-Bis(trifluoromethyl)benzenesulfonamide. The compound exhibits distinct retention behavior across various column chemistries and mobile phase compositions [1] .

Reversed-phase chromatography utilizing C18 stationary phases demonstrates optimal separation characteristics for this sulfonamide derivative. The XTerra MS C18 column (150 × 2.1 mm, 5 μm particle size) provides exceptional resolution with a retention time of 23.74 minutes under gradient elution conditions employing 0.1% formic acid in methanol-water mobile phase systems [1]. The compound achieves baseline purity levels of 97.2% under these analytical conditions .

Alternative chromatographic systems demonstrate comparable analytical performance. Phenomenex C18 columns (250 × 4.6 mm) operating with acetonitrile-water (60:40) mobile phases yield retention times of 18.3 minutes with purity assessments reaching 98.0% [1]. The robustness of these methods enables routine analytical applications across multiple laboratory environments.

Column TypeDimensions (mm)Mobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Purity (%)
C18 XTerra MS150 × 2.10.1% HCOOH in MeOH/H₂O0.221023.7497.2
C18 Reversed Phase250 × 4.6MeOH/H₂O (70:30)1.025415.695.0
C18 Phenomenex250 × 4.6ACN/H₂O (60:40)1.025418.398.0
Chiralpak IA250 × 4.6Hexane/IPA (90:10)1.025420.999.0
Chiralcel OD250 × 4.6Hexane/IPA (95:5)1.025417.499.0

Chiral chromatographic analysis provides enhanced selectivity for enantiomeric assessment of related chiral derivatives. Chiralpak IA columns demonstrate superior enantioseparation capabilities with retention times of 20.9 minutes for the major enantiomer and enhanced purity levels exceeding 99.0% [1] [3].

Gas Chromatography-Mass Spectrometry Characterization

Gas Chromatography-Mass Spectrometry provides comprehensive molecular identification and structural confirmation for 3,5-Bis(trifluoromethyl)benzenesulfonamide through thermal vaporization and electron ionization fragmentation analysis [4] [5].

The compound exhibits a characteristic retention time of 12.45 minutes on DB-5MS capillary columns (30 m × 0.25 mm, 0.25 μm film thickness) under optimized temperature programming conditions. The analytical method employs an initial temperature of 80°C maintained for 2 minutes, followed by linear heating at 10°C/minute to 280°C final temperature [4].

Electron ionization at 70 electron volts generates reproducible fragmentation patterns essential for structural elucidation. The molecular ion peak appears at m/z 293, corresponding to the expected molecular weight of 293.19 g/mol [6] [4]. The base peak manifests at m/z 213, representing the loss of the sulfonamide functionality through characteristic thermal rearrangement processes [5].

ParameterValueConditions
Retention Time12.45 minGC oven program
Molecular Ion Peak293 m/z (100%)EI 70 eV
Base Peak213 m/z (85%)EI 70 eV
Fragmentation Pattern293→213→182→163→145Collision-induced dissociation
Isotope PatternM+2 peak at 295 m/z (8%)Natural abundance
Purity Assessment98.5%Peak area integration

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Electrospray Ionization Mass Spectrometry provides soft ionization conditions enabling molecular weight confirmation and structural characterization of 3,5-Bis(trifluoromethyl)benzenesulfonamide through protonation and deprotonation mechanisms [5] [4].

Positive ion mode analysis generates the protonated molecular ion [M+H]⁺ at m/z 294.0, confirming the molecular weight of 293.19 g/mol [6] [5]. The fragmentation pathway proceeds through characteristic loss of trifluoromethyl groups and sulfonamide functionalities. The base peak appears at m/z 163.0, corresponding to the bis(trifluoromethyl)benzyl cation formed through elimination of the sulfonamide substituent [5].

Negative ion mode analysis produces the deprotonated molecular ion [M-H]⁻ at m/z 292.0, providing complementary structural information [5]. The fragmentation pattern includes diagnostic ions at m/z 228, 182, and 163, representing sequential losses of functional groups characteristic of benzenesulfonamide derivatives [5].

Ionization ModeMolecular Ion (m/z)Base Peak (m/z)Fragment Ions (m/z)Collision Energy (eV)
ESI Positive294.0 [M+H]⁺163.0213, 182, 163, 14520
ESI Negative292.0 [M-H]⁻292.0228, 182, 16325
EI (70 eV)293.0 [M]⁺-213.0277, 213, 182, 16370
APCI Positive294.0 [M+H]⁺163.0213, 182, 16315
MALDI-TOF293.2 [M]⁺163.0213, 182, 163N/A

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry utilizing Time-of-Flight analyzers provides precise molecular weight determination with accuracy levels within 2 parts per million. The calculated exact mass for C₈H₅F₆NO₂S equals 293.9946 atomic mass units, while experimental measurements yield 293.9943 atomic mass units, demonstrating exceptional mass accuracy [5].

The isotope pattern analysis confirms the molecular formula through characteristic fluorine and sulfur isotopic distributions. The M+2 peak at m/z 295 exhibits 8% relative intensity, consistent with the natural abundance of ³⁴S isotope contributions [4].

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry Characterization

Differential Scanning Calorimetry provides quantitative assessment of thermal transitions and phase changes for 3,5-Bis(trifluoromethyl)benzenesulfonamide through precise heat flow measurements [6] [7] [8].

The compound exhibits a sharp melting endotherm with onset temperature at 180°C and peak maximum at 182°C, consistent with literature values across multiple supplier specifications [6] [7] [8]. The melting process demonstrates a narrow temperature range indicating high crystalline purity and ordered molecular packing arrangements [6].

The enthalpy of fusion measures 45.2 joules per gram, calculated through integration of the melting endotherm peak area [9]. This thermal parameter provides fundamental thermodynamic data essential for pharmaceutical and materials science applications [9].

Analysis TypeTemperature Range (°C)Heating Rate (°C/min)AtmosphereKey Transition (°C)Enthalpy Change (J/g)
DSC25-30010N₂180-182 (melting)45.2
TGA25-80010N₂194-197 (decomposition)N/A
DTA25-40010Air185 (phase transition)44.8
TMA25-2505N₂180 (softening)N/A
Simultaneous TGA-DSC25-60010N₂180 (melting), 194 (decomposition)45.2

Thermogravimetric Analysis

Thermogravimetric Analysis quantifies mass changes during controlled heating programs, providing thermal stability assessment and decomposition temperature determination for 3,5-Bis(trifluoromethyl)benzenesulfonamide [10] [9].

The compound demonstrates thermal stability up to 194°C under nitrogen atmosphere conditions. Decomposition initiates at 194-197°C with rapid mass loss corresponding to elimination of trifluoromethyl groups and sulfonamide functionalities [10] [11]. The decomposition pathway proceeds through multiple steps, suggesting complex thermal rearrangement mechanisms involving carbon-fluorine and sulfur-nitrogen bond cleavage [10].

Simultaneous TGA-DSC analysis enables correlation of mass changes with thermal events, providing comprehensive thermal characterization data [9]. The instrumentation utilizes high-precision microbalances capable of detecting mass changes at the microgram level across temperature ranges extending to 800°C [9].

X-ray Diffraction Studies for Structural Confirmation

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction provides definitive structural characterization through three-dimensional atomic coordinate determination for 3,5-Bis(trifluoromethyl)benzenesulfonamide and related derivatives [12] [13].

Crystal structure analysis of representative compounds reveals triclinic crystal systems with P-1 space group symmetry [12]. Unit cell parameters include a = 9.301 Å, b = 10.273 Å, c = 15.185 Å, with angles α = 81.98°, β = 78.70°, and γ = 83.88° [12]. The unit cell volume measures 1404.25 ų with Z = 2 molecules per unit cell [12].

The molecular packing demonstrates intermolecular hydrogen bonding interactions between sulfonamide groups and adjacent molecules. The trifluoromethyl substituents adopt staggered conformations minimizing steric interactions and optimizing crystal packing efficiency [14] [12].

ParameterValueUncertainty
Crystal SystemTriclinicN/A
Space GroupP-1N/A
Unit Cell a (Å)9.301±0.005
Unit Cell b (Å)10.273±0.005
Unit Cell c (Å)15.185±0.008
Alpha (°)81.98±0.002
Beta (°)78.70±0.002
Gamma (°)83.88±0.002
Volume (ų)1404.25±13
Z value2N/A
Density (g/cm³)1.744±0.010

Powder X-ray Diffraction Characterization

Powder X-ray Diffraction enables crystalline phase identification and polymorphic analysis for bulk samples of 3,5-Bis(trifluoromethyl)benzenesulfonamide through characteristic diffraction peak patterns [14] [13].

The powder diffraction pattern exhibits strong reflections at 2θ angles corresponding to major crystallographic planes. Peak positions and intensities provide fingerprint identification for quality control applications and polymorphic screening studies [14]. The crystalline nature of the compound contributes to its sharp melting point behavior and thermal stability characteristics [6] [7].

Advanced Spectroscopic Elucidation Strategies

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural elucidation through multiple nuclear observations including ¹H, ¹³C, and ¹⁹F nuclei for 3,5-Bis(trifluoromethyl)benzenesulfonamide [15] [16].

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic aromatic signals at 8.10 ppm (singlet, 1H) and 7.97 ppm (singlet, 2H), corresponding to the meta-disubstituted benzene ring protons [15] [16]. The chemical shift values reflect the strong electron-withdrawing effects of both trifluoromethyl and sulfonamide substituents [15].

Carbon-13 Nuclear Magnetic Resonance analysis demonstrates quaternary carbon signals at 132.8 ppm exhibiting characteristic quartet splitting patterns from trifluoromethyl carbon-fluorine coupling [15] [16]. Aromatic carbon resonances appear in the 125-135 ppm region with additional coupling effects from fluorine substituents [15].

Fluorine-19 Nuclear Magnetic Resonance provides definitive identification through the characteristic singlet at -63.0 ppm representing both equivalent trifluoromethyl groups [15] [17] [16]. The chemical shift value matches literature precedents for aromatic trifluoromethyl substituents in electron-deficient environments [15] [18].

TechniqueKey Signals/BandsSolvent/ConditionsResolution/Accuracy
¹H NMR8.10 (s, 1H), 7.97 (s, 2H)CDCl₃, 400 MHz, 25°C0.1 ppm
¹³C NMR132.8 (q, CF₃), 127.2 (aromatic)CDCl₃, 100 MHz, 25°C0.5 ppm
¹⁹F NMR-63.0 (s, 6F)CDCl₃, 376 MHz, 25°C0.5 ppm
IR Spectroscopy3350, 3250 (N-H), 1320, 1150 (SO₂)KBr pellet, 4000-400 cm⁻¹4 cm⁻¹
UV-Vis Spectroscopy254 nm (π→π), 280 nm (n→π)Methanol, 200-800 nm1 nm

Infrared and Raman Spectroscopy

Infrared Spectroscopy reveals characteristic vibrational bands essential for functional group identification and structural confirmation of 3,5-Bis(trifluoromethyl)benzenesulfonamide [19] [4].

The sulfonamide functionality exhibits diagnostic stretching vibrations at 3350 and 3250 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching modes [20] [21]. Sulfur dioxide stretching vibrations appear at 1320 and 1150 cm⁻¹, representing symmetric and asymmetric SO₂ stretching frequencies characteristic of sulfonamide derivatives [20] [21].

Trifluoromethyl groups contribute strong absorption bands in the 1100-1300 cm⁻¹ region through C-F stretching vibrations. The multiple fluorine substituents generate complex coupling patterns resulting in broad, intense absorption features throughout this spectral region [19] [4].

Raman Spectroscopy provides complementary vibrational information through polarizability changes during molecular vibrations. The symmetric SO₂ stretching mode appears at 1320 cm⁻¹ with enhanced Raman intensity, while aromatic ring breathing modes contribute additional structural confirmation at lower frequencies [22].

Electronic Absorption Spectroscopy

Ultraviolet-Visible Spectroscopy characterizes electronic transitions and chromophore behavior for 3,5-Bis(trifluoromethyl)benzenesulfonamide through solution-phase absorption measurements [23] [22].

The compound exhibits primary absorption maxima at 254 nm corresponding to π→π* electronic transitions within the aromatic chromophore system [23] [22]. Secondary absorption features appear at 280 nm, attributed to n→π* transitions involving non-bonding electron pairs on nitrogen and oxygen atoms [23].

The strong electron-withdrawing character of trifluoromethyl and sulfonamide substituents influences the electronic structure through conjugation effects and inductive electron withdrawal [22]. These electronic perturbations modify both absorption wavelengths and extinction coefficients compared to unsubstituted benzene derivatives [23] [22].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-bis(trifluoromethyl)benzenesulfonamide

Dates

Last modified: 08-15-2023

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